1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide
Overview
Description
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is an organic compound with the molecular formula C14H12N2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3-benzimidazol-2-ylmethyl phenyl ether
- 1H-1,3-benzimidazol-2-ylmethyl phenyl amine
- 1H-1,3-benzimidazol-2-ylmethyl phenyl ketone
Uniqueness
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfur-containing moiety differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQKPNEYWTEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.